

Cross-reactivity studies of Roblitinib with other kinases

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Compound of Interest

Compound Name: *Roblitinib*

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Roblitinib's Kinase Selectivity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Roblitinib (FGF401) is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers, particularly hepatocellular carcinoma.[1][2] This guide provides a comparative analysis of **Roblitinib**'s cross-reactivity with other kinases, supported by experimental data, to offer a clear perspective on its selectivity profile.

High Selectivity for FGFR4

Roblitinib demonstrates exceptional selectivity for FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM.[3][4] Its mechanism of action involves a reversible-covalent interaction with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a feature that contributes to its high potency and selectivity. This targeted approach minimizes off-target effects, a crucial aspect of modern cancer therapeutics.

Cross-Reactivity Profile

To assess its selectivity, **Roblitinib** has been extensively profiled against a broad panel of kinases. In a comprehensive KINOMEScan assay screening of 456 kinases, FGFR4 was the only kinase to show significant inhibition (greater than 35% at a 3 μ M concentration).

Furthermore, in a panel of 65 different kinases, **Roblitinib** displayed at least 1,000-fold greater selectivity for FGFR4.

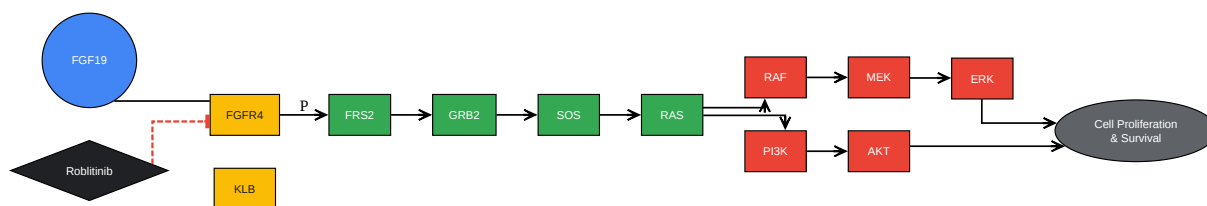
While broadly inactive against the wider kinome, some minor off-target activity has been noted at significantly higher concentrations. The table below summarizes the inhibitory activity of **Roblitinib** against its primary target, other FGFR family members, and key off-target kinases.

Kinase Target	IC50 (nM)	Fold Selectivity vs. FGFR4
FGFR4	1.9	1
FGFR1	>10,000	>5,263
FGFR2	>10,000	>5,263
FGFR3	>10,000	>5,263
Aurora A	5,600	~2,947
MAPKAPK2 (MK2)	9,400	~4,947

Table 1: **Roblitinib** Kinase Inhibitory Activity. Comparison of IC50 values for **Roblitinib** against its primary target FGFR4 and other kinases. The high IC50 values for other kinases underscore **Roblitinib**'s remarkable selectivity.

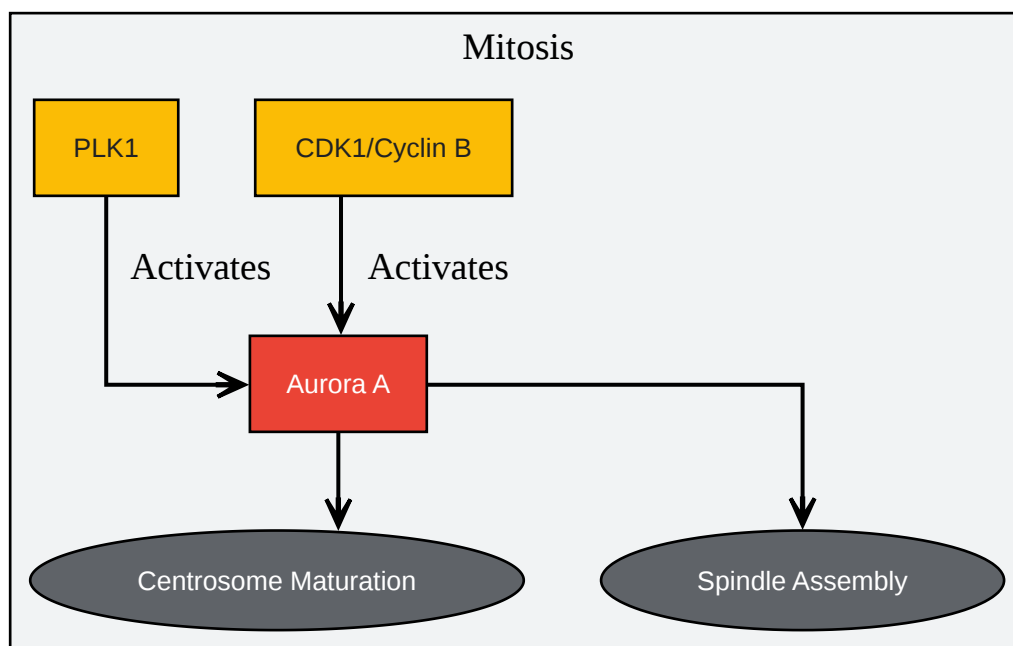
Signaling Pathways

To visualize the context of **Roblitinib**'s activity, the following diagrams illustrate the primary signaling pathway of its intended target, FGFR4, and the pathways of the identified off-target kinases, Aurora A and MAPKAPK2.



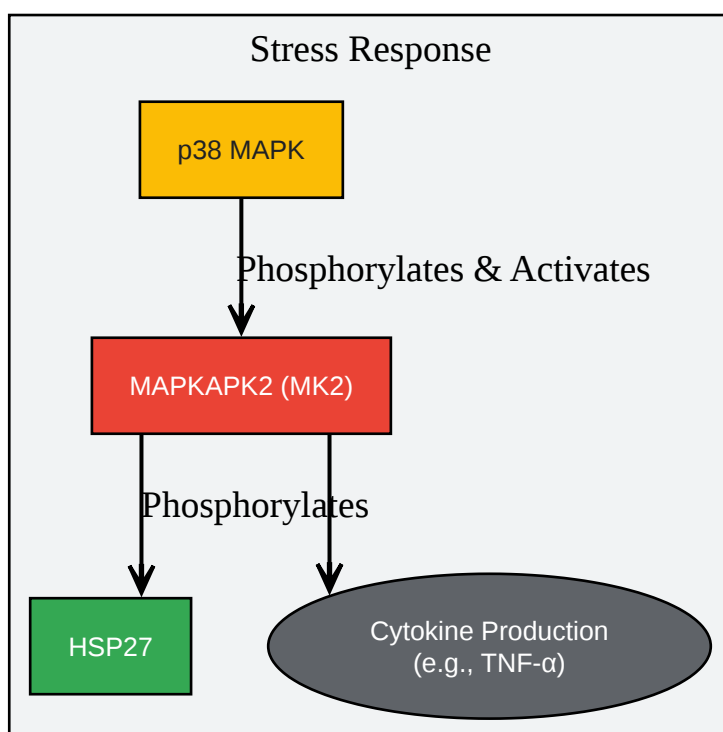
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Caption: FGF19-FGFR4 Signaling Pathway.



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Caption: Aurora A Signaling in Mitosis.



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Caption: MAPKAPK2 (MK2) Signaling Pathway.

Experimental Protocols

The determination of **Roblitinib**'s kinase selectivity was primarily conducted using the KINOMEScan™ assay platform. This methodology provides a quantitative measure of the binding affinity between a test compound and a large panel of kinases.

KINOMEScan™ Assay Protocol (General Overview):

The KINOMEScan™ assay is a competition-based binding assay. The core components of this assay are:

- Kinase-tagged Phage: Each kinase in the panel is fused to a T7 bacteriophage.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

- Test Compound: In this case, **Roblitinib**.

The experimental workflow can be summarized as follows:



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Caption: KINOMEscan Assay Workflow.

Assay Principle:

The assay measures the amount of kinase that binds to the immobilized ligand in the presence versus the absence of the test compound. If **Roblitinib** binds to the kinase, it will compete with the immobilized ligand and reduce the amount of kinase-tagged phage captured on the solid support. The amount of phage is then quantified using quantitative PCR (qPCR). The results are typically reported as a percentage of the control (DMSO) or used to calculate a dissociation constant (Kd) or an IC50 value.^{[5][6][7][8][9]}

Conclusion

The available data strongly support the classification of **Roblitinib** as a highly selective FGFR4 inhibitor. Its cross-reactivity with a wide range of other kinases is minimal and occurs at concentrations several orders of magnitude higher than its on-target inhibitory activity. This high degree of selectivity is a key attribute, suggesting a lower potential for off-target related toxicities in a clinical setting. The provided experimental framework and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals evaluating the therapeutic potential of **Roblitinib**.

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